molecular formula C12H27Cl2N3 B1456347 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220021-54-4

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Katalognummer: B1456347
CAS-Nummer: 1220021-54-4
Molekulargewicht: 284.27 g/mol
InChI-Schlüssel: YVAYTXMCQIZPMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride is a specialized chemical compound supplied for research and development purposes. The compound has a molecular formula of C12H25N3·2ClH and a molecular weight of 284.272 g/mol . As a piperazine derivative, this class of organic compounds is of significant interest in medicinal and organic chemistry . Piperazine and its substituted analogues are known to be key structural motifs in a wide range of pharmacologically active agents and are frequently utilized as building blocks in the synthesis of more complex molecules . Researchers employ this compound strictly as a reference standard or an advanced intermediate in the development of novel substances. Handling and Usage: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols and precautions appropriate for handling laboratory chemicals should be followed.

Eigenschaften

IUPAC Name

1-methyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.2ClH/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12;;/h12-13H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYTXMCQIZPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Formation of Intermediate Compound

  • Reactants: N-methylpiperazine and N-Boc-piperidin-4-one.
  • Solvents: Typically a polar solvent (e.g., methanol) and an organic solvent like methylene chloride.
  • Alkali: Sodium carbonate or similar base to maintain alkaline conditions.
  • Reducing Agent: Sodium dithionite (sodium hydrosulfite) added in portions.
  • Conditions: The mixture is heated to around 40°C and stirred for approximately 4 hours.
  • Process: After reaction, insoluble substances are filtered out, solvents are evaporated, and the product is extracted with water and an organic solvent to isolate the intermediate compound.

Reaction Summary:

Parameter Details
N-methylpiperazine 2.77–9 g (varies by scale)
N-Boc-piperidin-4-one 5–15 g (varies by scale)
Solvent A Methanol (50 mL typical)
Solvent B Methylene chloride (50 mL typical)
Alkali Sodium carbonate (8–8.8 g)
Reducing agent Sodium dithionite (8.2–26.8 g)
Temperature 40°C
Reaction time 4 hours

Step 2: Conversion to 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine Hydrochloride

  • Intermediate: The oily liquid intermediate from Step 1.
  • Solvent: Methanol.
  • Acid: Saturated hydrogen chloride methanol solution.
  • Conditions: Intermediate dissolved in methanol; HCl solution added dropwise at room temperature; stirred for 2 hours.
  • Outcome: White solid precipitates, filtered, washed with anhydrous methanol, and dried at 50°C to yield the hydrochloride salt.

Typical Yields:

Scale (Intermediate g) Product Yield (g) Purity Notes
5 4.2 High purity achieved
6.8 5.9 Consistent yield
19.94 17 Scalable synthesis

Reaction Scheme and Mechanistic Insights

The key reaction involves nucleophilic addition of N-methylpiperazine to the carbonyl group of N-Boc-piperidin-4-one, followed by reduction of the imine intermediate to form the piperazine ring system with the piperidinyl substituent. The Boc protecting group is removed during acidic treatment, and the dihydrochloride salt is formed by protonation with HCl in methanol.

Purification and Quality Control

  • Filtration: Removal of insoluble impurities post-reaction.
  • Extraction: Use of water and organic solvents to separate the product.
  • Drying: Vacuum drying at 50°C to obtain pure crystalline hydrochloride salt.
  • Washing: Filter cake washed with anhydrous methanol to remove residual impurities.

Comparative Data Table of Preparation Parameters

Parameter Example 1 Example 2 Example 3
N-methylpiperazine (g) 5 9 2.77
N-Boc-piperidin-4-one (g) 5 15 5
Sodium dithionite (g) 8.2 26.8 8.2
Reaction Temperature (°C) 40 40 40
Reaction Time (hours) 4 4 4
Methanol volume (mL) 50 150 50
Saturated HCl in methanol (mL) 50 50 50
Product Yield (g) 5.9 17 4.2

Research Findings and Advantages

  • The described synthesis method is characterized by its simplicity, low energy consumption, and cost-effectiveness.
  • Use of sodium dithionite as a reducing agent is efficient and allows for mild reaction conditions.
  • The method yields high-purity 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride suitable for pharmaceutical applications.
  • The process is scalable and amenable to industrial production with consistent quality and yield.

Analyse Chemischer Reaktionen

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride exhibits significant biological activity, particularly in the central nervous system. Its applications include:

Anxiolytic Properties

Research indicates that this compound may function as an anxiolytic agent, modulating neurotransmitter systems such as serotonin and dopamine. Studies have shown that it influences receptor binding affinities, potentially alleviating symptoms associated with mood and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, suggesting possible benefits in treating neurodegenerative diseases. It may protect neuronal cells from damage due to oxidative stress or excitotoxicity .

Anticholinesterase Activity

In studies focused on enzyme inhibition, derivatives of piperazine compounds have demonstrated significant anticholinesterase activity. This property is vital for developing treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Case Study 1: Anxiolytic Activity

A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. The results indicated a dose-dependent effect on anxiety levels, correlating with increased serotonin receptor binding .

Case Study 2: Neuroprotection in Neurodegenerative Models

Another study explored the neuroprotective effects of the compound in models of neurodegeneration induced by toxins such as glutamate. The findings revealed that treatment with the compound significantly reduced cell death and improved cognitive function in treated subjects compared to controls .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnxiolyticReduced anxiety-like behavior
NeuroprotectiveDecreased neuronal cell death
AnticholinesteraseInhibition of acetylcholinesterase activity

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dopamine Transporter (DAT) Inhibitors

GBR12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride)
  • Structural Differences : GBR12909 replaces the 2-piperidinyl group with a bis(4-fluorophenyl)methoxyethyl chain and a 3-phenylpropyl substituent .
  • Functional Role: Potent DAT inhibitor with high selectivity for dopamine reuptake inhibition over serotonin or norepinephrine transporters. Demonstrated to increase extracellular dopamine levels in the nucleus accumbens, enhancing maternal behavior in rats .
  • Pharmacokinetics : Higher lipophilicity due to fluorophenyl groups may enhance blood-brain barrier penetration compared to the target compound .
GBR12935 (1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride)
  • Structural Differences : Lacks fluorine atoms on the phenyl rings, reducing electronegativity and metabolic stability compared to GBR12909 .
  • Functional Role : Less selective for DAT, with moderate affinity for serotonin transporters .

Table 1: Key Properties of DAT-Targeting Piperazines

Compound DAT IC₅₀ (nM) Selectivity (vs. SERT/NET) Key Application Reference
GBR12909 3.2 >100-fold Dopaminergic studies
GBR12935 12.5 10-fold Neurochemical assays
Target Compound (CAS 435341-92-7) N/A N/A Structural analog studies

Piperazine-Based Antihistamines

Hydroxyzine Dihydrochloride ([RS]-2-{2-[4-(p-Chlorophenylbenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride)
  • Structural Differences: Contains a p-chlorophenylbenzyl group and ethoxyethanol chain, differing significantly from the target compound’s piperidinyl ethyl group .
  • Functional Role : First-generation H₁ receptor antagonist with sedative and anxiolytic properties, unlike the neurological focus of the target compound .
Buclizine Dihydrochloride (1-[(4-tert-Butylphenyl)methyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride)
  • Structural Differences : Bulky tert-butyl and chlorophenyl groups confer antihistamine activity, contrasting with the target compound’s simpler substituents .
  • Pharmacokinetics : Lower CNS penetration due to increased molecular weight and polarity .

Antidiabetic Piperazine Derivatives

PMS 812 (1-Methyl-4-(2',4'-dichlorobenzyl)-2-(imidazolin-2-yl)piperazine)
  • Structural Differences : Incorporates an imidazoline ring and dichlorobenzyl group, enabling insulin secretion enhancement in diabetic rats .
  • Functional Role : Targets glucose homeostasis, unlike the neurological or transporter-modulating roles of the target compound .

Sigma-1 Receptor Ligands

BD1063 Dihydrochloride (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)
  • Structural Differences : Dichlorophenyl ethyl group confers sigma-1 receptor affinity, attenuating cocaine-induced motor stimulation .
  • Functional Role: No direct overlap with the target compound’s presumed DAT interactions .
PZPER (N,N′-Bis(2-(1-piperazino)ethyl)-3,4,9,10-perylenetetracarboxylic Acid Diimide Dihydrochloride)
  • Structural Differences : Modified with perylene tetracarboxylic acid for fluorescence applications, unrelated to pharmacological activity .
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic Acid Dihydrochloride
  • Structural Differences: Fmoc-protected aminoethyl group enables peptide synthesis, highlighting the versatility of piperazine scaffolds in non-pharmacological contexts .

Key Differences and Research Implications

  • Structural Flexibility : Piperazine derivatives exhibit diverse biological activities depending on substituents. The target compound’s 2-piperidinyl ethyl group may offer unique receptor binding kinetics compared to fluorophenyl or benzyl-containing analogs .
  • Pharmacological Gaps : While GBR12909 and antihistamines are well-characterized, the target compound requires further in vitro and in vivo studies to elucidate its DAT/sigma-1 receptor affinity or metabolic stability.
  • Industrial Relevance : Synthetic methods for analogs (e.g., hydroxyzine, PMS 812) suggest scalable routes for modifying the target compound’s structure .

Biologische Aktivität

1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound interacts with various biomolecules, including enzymes and receptors, through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can significantly alter the conformation and function of target biomolecules, leading to various biological effects.

Table 1: Interaction Profiles

Target Type of Interaction Biological Impact
Serotonin ReceptorsBindingModulation of mood and anxiety
Dopamine ReceptorsBindingInfluence on reward and pleasure pathways
Enzymes (AChE, BuChE)InhibitionPotential for cognitive enhancement

Cellular Effects

The compound affects various cell types and processes by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and anxiety disorders .

This compound exhibits anxiolytic properties by selectively binding to serotonin receptors, notably the 5-HT1A and 5-HT2A subtypes. This selectivity is essential for its therapeutic effects in treating anxiety-related conditions. Additionally, the compound has demonstrated neuroprotective properties that could be beneficial in neurodegenerative diseases .

Research Applications

The compound is utilized in various research domains:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system.
  • Biological Research : It is employed in studies of receptor-ligand interactions and the development of new bioactive molecules.
  • Industrial Applications : It is used in producing polymers requiring piperazine derivatives.

Case Studies

  • Anxiolytic Effects : A study demonstrated that this compound significantly reduced anxiety-like behaviors in animal models. The compound's efficacy was attributed to its ability to enhance serotonin signaling pathways.
  • Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound Name Structural Features Biological Activity
1-MethylpiperazinePiperazine ringAnxiolytic effects
1-(2-Pyridinyl)ethylpiperazinePyridine ringAntidepressant properties
1-Methyl-4-(2-pyridinyl)ethylpiperazinePyridine moietyNeuroprotective effects

The unique combination of piperidine and piperazine structures enhances the selectivity of this compound towards serotonin receptors compared to other similar compounds .

Q & A

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Non-linear regression (GraphPad Prism) fits sigmoidal dose-response curves (Hill slope ≥1). Bootstrap resampling (1000 iterations) calculates 95% CI for EC₅₀ values. For in vivo studies, mixed-effects models (R lme4) account for inter-subject variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.